molecular formula C12H24O2 B1295372 Dipentylacetic acid CAS No. 5422-52-6

Dipentylacetic acid

Cat. No. B1295372
CAS RN: 5422-52-6
M. Wt: 200.32 g/mol
InChI Key: PLVOWOHSFJLXOR-UHFFFAOYSA-N
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Description

Diphenylacetic acid is an organic compound containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups . It is a white solid with a disagreeable odor .


Synthesis Analysis

Diphenylacetic acid can be synthesized by the slow evaporation solution growth technique . It can also be used as a reagent in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones and 1-heteroarylalkanols by asymmetric esterification in the presence of pivalic anhydride and chiral acyl-transfer catalyst .


Molecular Structure Analysis

The molecular formula of Diphenylacetic acid is C14H12O2 . The structure includes a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Chemical Reactions Analysis

Diphenylacetic acid can be used as a reagent in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones and 1-heteroarylalkanols by asymmetric esterification . It can also be used as an additive in the ortho-arylation of 1-phenyl-β-carbolines using various aryl halides .


Physical And Chemical Properties Analysis

Diphenylacetic acid is a white solid with a melting point of 146-149 °C . It has a molecular weight of 212.24 . The density is 1.2±0.1 g/cm3, and the boiling point is 285.0±7.0 °C at 760 mmHg .

Scientific Research Applications

Molecular Simulations and Visualization

2-pentylheptanoic acid is utilized in molecular simulations to understand its interactions at the atomic level. Programs like Amber, GROMACS, and Pymol use this compound to produce detailed simulation visualizations . These simulations are crucial for predicting the behavior of the molecule in various environments and can aid in the design of new materials and drugs.

Lithium Ionomer Research

In the field of energy storage, 2-pentylheptanoic acid serves as a small molecule analogue for lithium-neutralized ionomers . Research in this area focuses on the ion dynamics within these materials, which is essential for improving the performance of lithium-ion batteries.

Safety and Hazards

Diphenylacetic acid can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

There are ongoing investigations on the growth, linear, nonlinear, dielectric tensor, and thermal properties of Diphenylacetic acid . These studies could lead to new applications for this compound in the future.

properties

IUPAC Name

2-pentylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOWOHSFJLXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202574
Record name Dipentylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipentylacetic acid

CAS RN

5422-52-6
Record name Dipentylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 2-pentyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipentylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can computational modeling provide insights into the behavior of 2-pentylheptanoic acid?

A2: Yes, molecular dynamics simulations have been employed to investigate the ion dynamics of lithium-neutralized 2-pentylheptanoic acid, serving as a small molecule analogue of a lithium ionomer. [] These simulations, conducted under an external electric field, revealed that the ionic aggregates within the system align with the applied field. [] Furthermore, by analyzing the system's response to an oscillating electric field, researchers identified a dynamic transition associated with rearrangements of these ionic aggregates. [] These findings demonstrate the utility of computational modeling in understanding the dynamic behavior of 2-pentylheptanoic acid and its interactions at the molecular level.

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